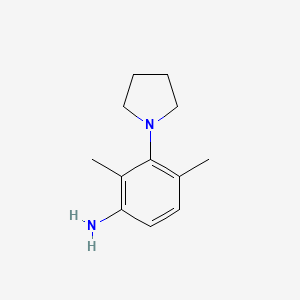

2-(Pyrrolidin-1-yl)-4-amino-m-xylene

Beschreibung

Eigenschaften

Molekularformel |

C12H18N2 |

|---|---|

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

2,4-dimethyl-3-pyrrolidin-1-ylaniline |

InChI |

InChI=1S/C12H18N2/c1-9-5-6-11(13)10(2)12(9)14-7-3-4-8-14/h5-6H,3-4,7-8,13H2,1-2H3 |

InChI-Schlüssel |

ROMZTDPXNDCSDU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1)N)C)N2CCCC2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine-Based Systems

discusses pyridine derivatives like 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, which share functional similarities with 2-(Pyrrolidin-1-yl)-4-amino-m-xylene, such as amino groups and heterocyclic moieties. Key comparisons include:

The pyridine derivatives exhibit higher molecular weights and melting points due to extended aromatic systems and halogen substituents (e.g., Cl, Br).

Pharmacological Analogues (TRK Kinase Inhibitors)

highlights 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine , a TRK kinase inhibitor containing a pyrrolidine moiety. While structurally distinct from the m-xylene derivative, both compounds leverage pyrrolidine’s conformational flexibility and basicity. Key contrasts include:

The TRK inhibitor’s fluorine atoms enhance metabolic stability and binding affinity, whereas the m-xylene derivative lacks such modifications. This underscores the importance of heterocyclic frameworks and halogenation in drug design .

Research Findings and Implications

- Synthetic Challenges: Pyridine derivatives () achieve moderate yields (67–81%) via multi-step coupling reactions. For 2-(Pyrrolidin-1-yl)-4-amino-m-xylene, analogous methods (e.g., Buchwald-Hartwig amination) may apply, but steric hindrance from the m-xylene backbone could reduce efficiency .

- Spectroscopic Characterization : Like the pyridine derivatives, NMR and IR spectroscopy would be critical for verifying the m-xylene compound’s structure. Discrepancies in δH (1H NMR) could arise from the pyrrolidine ring’s electron-donating effects .

- Biological Potential: The TRK inhibitor () demonstrates that pyrrolidine-containing compounds can target kinases. While unconfirmed, the m-xylene derivative’s amino group might enable similar interactions with biological targets .

Q & A

Q. How should researchers cross-validate analytical data to ensure reproducibility?

- Methodological Answer :

- Compare NMR data with published spectra of structurally analogous compounds (e.g., 4-amino-pyrrolidine derivatives) .

- Replicate chromatographic results across multiple instruments (e.g., Agilent vs. Waters HPLC systems) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.